molecular formula C15H10ClNO6 B5776479 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate

2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate

Cat. No. B5776479
M. Wt: 335.69 g/mol
InChI Key: XWVOKHAXLVEYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to be used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been shown to have a high affinity for the active site of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate can increase the levels of acetylcholine in the brain, which has potential therapeutic applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate have been extensively studied in scientific research. This compound has been shown to have a potent inhibitory effect on acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Inhibition of these enzymes has been shown to increase the levels of neurotransmitters such as acetylcholine, which can have potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate in lab experiments include its potent inhibitory effect on certain enzymes and its potential to be used as a starting material for the synthesis of other compounds. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are many potential future directions for research involving 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate. One potential area of research is the development of new inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease and other neurological disorders. Another potential area of research is the synthesis of new compounds using 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate as a starting material, which could have potential applications in various fields such as medicine and materials science.

Synthesis Methods

The synthesis of 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate can be achieved through a multistep process involving the reaction of various reagents and catalysts. One commonly used method involves the reaction of 2-formyl-6-methoxyphenol with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as recrystallization or column chromatography.

Scientific Research Applications

The potential applications of 2-formyl-6-methoxyphenyl 4-chloro-2-nitrobenzoate in scientific research are vast and varied. This compound has been studied for its potential use as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-22-13-4-2-3-9(8-18)14(13)23-15(19)11-6-5-10(16)7-12(11)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVOKHAXLVEYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate

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